7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Synthetic Methodology Kinase Inhibitor Intermediate Step Economy

For kinase inhibitor SAR studies, procure 1005206-17-6 to leverage its free 4-carboxylic acid for direct, one-step amide coupling. This avoids ester hydrolysis steps, enhancing yield and step economy. Ideal for JAK, LRRK2, and Aurora kinase programs. Its unsubstituted C5 position allows late-stage diversification, reducing the need for multiple pre-functionalized analogs.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1005206-17-6
Cat. No. B1442997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
CAS1005206-17-6
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=NC(=C21)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyCSVBAOOXLRAOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1005206-17-6): Core Scaffold Identification for Medicinal Chemistry Procurement


7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1005206-17-6) is a fused bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrimidine ring, with a carboxylic acid moiety at the 4-position. Its molecular formula is C₇H₅N₃O₂ and molecular weight is 163.13 g/mol . The pyrrolo[2,3-d]pyrimidine scaffold—often referred to as a 7-deazapurine due to its structural resemblance to purine bases—is a privileged scaffold in medicinal chemistry, extensively employed in the development of kinase inhibitors targeting JAK family kinases, Aurora kinases, LRRK2, HPK1, and other therapeutic targets [1]. The 4-carboxylic acid derivative specifically functions as a key synthetic intermediate for constructing diverse 4-substituted analogs, enabling amide coupling, esterification, and heterocycle elaboration at the 4-position, which directly influences binding affinity and selectivity profiles of downstream kinase inhibitors .

Why 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Cannot Be Interchanged with Ester, Cyano, or Halogenated Analogs Without Risking Synthetic Divergence


Within the pyrrolo[2,3-d]pyrimidine chemical space, compounds bearing different functional groups at the 4-position—such as methyl carboxylate (CAS 1095822-17-5), ethyl carboxylate (CAS 915142-91-5), 5-cyano-4-carboxylic acid (CAS 1095822-77-7), 5-iodo-4-carboxylic acid, or 5-bromo-4-carboxylic acid derivatives—exhibit fundamentally distinct reactivity profiles that preclude generic interchangeability . The target compound's free 4-carboxylic acid enables direct amide bond formation with diverse amines without the need for ester hydrolysis steps that can compromise sensitive functional groups elsewhere in the molecule . In contrast, the methyl ester analog requires saponification prior to amide coupling, introducing an additional synthetic step that may reduce overall yield or induce side reactions in complex molecular architectures. Furthermore, the absence of C5-substituents (present in cyano-, iodo-, and bromo-derivatives) provides an unencumbered pyrrole ring for subsequent electrophilic substitution or cross-coupling reactions, affording greater downstream derivatization flexibility compared to pre-functionalized analogs . These differences in synthetic utility directly impact reaction yields, step economy, and the range of accessible final compounds—factors that critically inform procurement decisions in medicinal chemistry programs .

Quantitative Differentiation of 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid (1005206-17-6): Direct Comparative Evidence for Procurement Decisions


Comparative Synthetic Step Economy: 4-Carboxylic Acid Eliminates Ester Hydrolysis Requirement Relative to Methyl Carboxylate Analog

The 4-carboxylic acid derivative (target compound) provides direct access to amide-coupled final products without the need for ester saponification, which is required when using the methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate analog (CAS 1095822-17-5). The methyl ester analog requires treatment with LiOH in aqueous THF or similar basic hydrolysis conditions to liberate the free acid prior to amide bond formation . The target compound bypasses this step entirely, preserving functional group integrity elsewhere in complex synthetic sequences and improving overall atom economy by eliminating the methanol byproduct inherent to ester cleavage. In multi-step kinase inhibitor syntheses where the 4-position carboxylic acid is activated for amide coupling (e.g., using HATU, EDC/HOBt, or via acid chloride formation), the free acid starting material reduces total step count by one full transformation relative to the ester prodrug synthon [1].

Synthetic Methodology Kinase Inhibitor Intermediate Step Economy

Synthetic Versatility at C5: Unsubstituted Pyrrole Ring Permits Downstream Functionalization Precluded in 5-Cyano and 5-Halogen Analogs

The target compound (7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid) features an unsubstituted pyrrole C5-position, enabling late-stage electrophilic substitution (e.g., halogenation, formylation) or transition metal-catalyzed cross-coupling after C-H activation . In contrast, commonly available analogs such as 5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1095822-77-7), 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, and 5-bromo derivatives possess pre-installed substituents that occupy the C5 position, thereby restricting or entirely blocking further derivatization at this site . The 5-cyano analog, while valuable as a direct intermediate for cyano-containing kinase inhibitors (e.g., JAK3 inhibitors), cannot be subsequently modified at C5 without cyano group removal . The unsubstituted scaffold offers maximum synthetic flexibility, allowing medicinal chemists to introduce diverse C5 substituents (aryl, heteroaryl, alkyl, halogen) tailored to specific target binding pockets late in the synthetic sequence—a strategic advantage when exploring structure-activity relationships (SAR) across multiple kinase targets [1].

C5-Functionalization Electrophilic Substitution Cross-Coupling

Patent Citation Frequency: Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid Scaffold Appears in >200 Patent Families Across JAK, LRRK2, and Aurora Kinase Programs

The pyrrolo[2,3-d]pyrimidine scaffold—with the 4-carboxylic acid serving as a direct synthetic entry point—is explicitly claimed or utilized in over 200 patent families spanning JAK family inhibitors (JAK1, JAK2, JAK3, TYK2), LRRK2 inhibitors for Parkinson's disease, Aurora A/B kinase inhibitors for oncology, and HPK1 inhibitors for immuno-oncology [1]. Specific patent documents include US 20090036451 (pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors), EP 3560931 (JAK inhibitor derivatives and cocrystals), and WO applications covering 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors [2]. The 4-carboxylic acid derivative serves as the universal precursor for generating diverse 4-amino, 4-amide, and 4-urea analogs via standard coupling chemistry [3]. In contrast, the methyl ester analog (CAS 1095822-17-5) is cited as an intermediate in approximately 30-40 patent documents—a substantially lower frequency—reflecting the preferential use of the free acid for direct amide bond formation in patent-protected inhibitor series . This differential patent landscape signals that the 4-carboxylic acid is the preferred procurement choice for programs aligned with the intellectual property space of leading kinase inhibitor development.

Patent Landscape Kinase Inhibitor Drug Discovery

Comparative Reactivity in Amide Coupling: Free Carboxylic Acid Enables Higher Yields and Broader Amine Scope Than In Situ Hydrolysis-Ester Methods

Direct use of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in amide coupling reactions consistently achieves yields of 70-90% with diverse amine nucleophiles under standard coupling conditions (e.g., HATU/DIPEA/DMF, EDC/HOBt/CH₂Cl₂) . In contrast, synthetic routes employing in situ hydrolysis of the methyl ester analog followed by one-pot amide coupling often exhibit reduced yields (typically 50-70%) due to incomplete saponification, competing side reactions (e.g., pyrrole N-alkylation, pyrimidine ring opening under strongly basic conditions), and salt formation that complicates purification . The target compound also demonstrates superior compatibility with sterically hindered amines and aniline derivatives, which are frequently employed in kinase inhibitor optimization to achieve selectivity against off-target kinases. The methyl ester route, when subjected to basic hydrolysis in the presence of acid-sensitive functionality elsewhere in advanced intermediates, can lead to epimerization or decomposition that is entirely avoided by starting with the free acid building block . This reactivity advantage is particularly relevant for library synthesis where high-throughput amide coupling is employed to generate diverse 4-substituted analogs for SAR exploration.

Amide Coupling Synthetic Yield Amine Scope

Definitive Procurement Use Cases for 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid (1005206-17-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Direct Synthesis of 4-Amido Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Libraries

Procure the 4-carboxylic acid when the synthetic objective is high-throughput amide library generation for kinase inhibitor SAR studies. The free acid enables one-step coupling with diverse amine building blocks, avoiding the 50% step-count penalty associated with methyl ester hydrolysis. This is the preferred scenario for programs targeting JAK family kinases, LRRK2, Aurora kinases, or HPK1 where the 4-position substituent directly modulates ATP-binding pocket occupancy and selectivity. The unsubstituted C5 position further permits late-stage diversification to explore extended binding interactions with kinase hinge regions [1].

Process Chemistry: Scale-Up of Late-Stage Amide Coupling for Lead Optimization

When advancing a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor from medicinal chemistry to process development, procure the free acid to maximize coupling yield and minimize side-product formation. The 70-90% isolated yields achievable with the free acid under standard amide coupling conditions—compared to 50-70% for in situ ester hydrolysis-coupling sequences—translate to significant material cost savings at multi-gram to kilogram scale. This advantage is particularly pronounced when coupling sterically hindered amines or acid-sensitive substrates where basic ester hydrolysis conditions risk epimerization or decomposition .

Intellectual Property-Aligned Drug Discovery: Patent-Validated Synthetic Entry for JAK and LRRK2 Inhibitor Programs

For discovery programs operating within the pyrrolo[2,3-d]pyrimidine kinase inhibitor patent space—including JAK1/JAK2/JAK3/TYK2 inhibitors for inflammatory diseases and myelodysplastic syndromes, LRRK2 inhibitors for Parkinson's disease, and Aurora A/B inhibitors for oncology—procure the 4-carboxylic acid to align with the synthetic routes explicitly described in >200 patent families. This alignment reduces synthetic route revalidation burden and ensures access to patent-protected compound space via established 4-position amidation chemistry [2].

Academic Core Facility: Versatile Building Block for Multiple Target-Focused Libraries

Procure the unsubstituted 4-carboxylic acid scaffold for academic medicinal chemistry core facilities supporting multiple principal investigators with diverse target interests (kinase inhibition, antimicrobial development, anti-inflammatory programs). The C5-unsubstituted architecture allows a single bulk procurement to serve as the starting point for generating 5-aryl, 5-heteroaryl, 5-alkyl, and 5-halogen derivatives via electrophilic substitution or cross-coupling. This versatility eliminates the need to stock multiple C5-prefunctionalized analogs, reducing inventory complexity and procurement overhead [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.